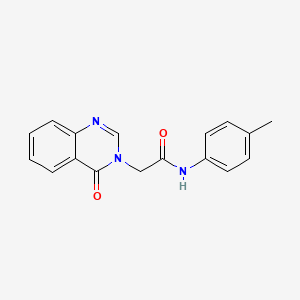

N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |

InChI Key |

ZGFFTYISMHZPCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of 4-methyl aniline with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting intermediate is then treated with an appropriate base to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown potential as a lead compound in developing new pharmaceuticals targeting various diseases, particularly cancer and inflammatory conditions. Its structural features make it amenable to further modifications aimed at enhancing efficacy and reducing toxicity.

-

Anticancer Activity : Studies indicate that this compound exhibits significant activity against various cancer cell lines, suggesting its potential therapeutic applications in oncology.

Cell Line Percent Growth Inhibition SNB-19 86.61% OVCAR-8 85.26% NCI-H40 75.99% - Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit specific pathways involved in inflammation, highlighting its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways crucial for cell survival. Molecular docking studies suggest effective binding to target proteins, correlating with its biological activity.

-

Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5.64 - 77.38 µM Escherichia coli 2.33 - 156.47 µM Pseudomonas aeruginosa 13.40 - 137.43 µM

Industry Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes, particularly due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituents on the quinazolinone core and the acetamide side chain. These modifications influence physicochemical properties and bioactivity:

Table 1: Structural and Physical Properties of Selected Quinazolinone Derivatives

*Calculated based on molecular formula C₁₈H₁₇N₃O₂.

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in 11n) lower melting points compared to halogenated derivatives (e.g., 11s with bromine and chlorine) .

- Synthetic Yields : Reactions involving styryl groups (e.g., 11n, 11s) show moderate yields (41–56%), likely due to steric hindrance during cyclization .

Anticancer Activity:

- Compound 11n : Exhibits cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range, attributed to the methoxystyryl group enhancing DNA intercalation .

- Chlorophenyl Derivatives (e.g., 11s) : Higher potency than methoxy analogs, possibly due to increased lipophilicity improving membrane permeability .

Antimicrobial Activity:

- 2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide : Shows inhibitory activity against Mycobacterium tuberculosis (MIC = 2.5 µg/mL), linked to InhA enzyme inhibition .

- Piperazine Derivatives (e.g., ) : Exhibit broad-spectrum antimicrobial activity, with chloro substituents enhancing target binding .

Antioxidant Activity:

- Phthalimide-Quinazolinone Hybrids: Demonstrated DPPH radical scavenging (IC₅₀ = 12–18 µM), surpassing ascorbic acid (IC₅₀ = 25 µM) .

Biological Activity

N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound belonging to the quinazolinone class, noted for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a 4-methylphenyl group attached to the nitrogen atom of an acetamide and a 4-oxoquinazolin-3(4H) moiety. The structural characteristics contribute significantly to its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways crucial for cell survival. The compound can undergo hydrolysis and participate in nucleophilic substitutions, enhancing its reactivity and potential therapeutic effects. Molecular docking studies indicate that it binds effectively to target proteins, inhibiting their activity and providing therapeutic benefits.

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies indicate that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 8.9 |

The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Case Studies

- In Vitro Study on Antimicrobial Activity : A study conducted by Karanja et al. (2021) evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated strong activity against multiple strains, reinforcing the compound's potential as a lead structure for antibiotic development.

- Anticancer Efficacy Evaluation : Research by Manzer et al. (2022) assessed the anticancer properties of this compound against a panel of cancer cell lines. The compound showed promising results, particularly against leukemia and solid tumors, suggesting its utility in cancer therapeutics.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural modifications influence biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Chlorine substitution on phenyl ring | Antimicrobial activity | Increased lipophilicity |

| N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Hydroxy group on phenyl ring | Anticancer activity | Potential for enhanced solubility |

| N-(pyridin-3-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Pyridine substitution | Anticancer activity | Different electronic properties due to nitrogen in ring |

This table illustrates how variations in substituents can significantly affect both the chemical properties and biological activities of quinazolinone derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its derivatives?

- Methodology : Derivatives are typically synthesized via condensation reactions. For example, a quinazolinone core is functionalized with acetamide groups by reacting intermediates (e.g., 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide) with substituted amines or aryl aldehydes under reflux conditions. Key parameters include molar ratios (e.g., 1:6.4 to 1:15.6 for aldehyde derivatives), solvent systems (e.g., ethanol, DMF), and extended reflux times (18–43 hours). Purification involves recrystallization or column chromatography, with yields ranging from 29% to 68% depending on substituents .

Q. How are structural and purity characteristics validated for quinazolinone-acetamide derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton and carbon environments, such as vinyl protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (MS) : EI-MS or HRMS verifies molecular weights (e.g., m/z 455–493 [M]) and fragmentation patterns .

- Elemental Analysis : Confirms empirical formulas (e.g., CHNO) with <0.5% deviation between calculated and observed values .

Q. What are the common biological targets explored for quinazolinone-acetamide derivatives?

- Methodology : These compounds are evaluated for anticancer (via apoptosis assays, cell cycle analysis), anti-inflammatory (carrageenan-induced edema models), and antimicrobial (MIC assays) activities. For example, COX-2 inhibition is assessed using enzyme-linked immunosorbent assays (ELISA), with IC values compared to reference drugs like Diclofenac .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in the synthesis of quinazolinone-acetamide derivatives?

- Methodology :

- Stoichiometric Adjustments : Higher aldehyde ratios (e.g., 1:14.7 for m-bromobenzaldehyde) improve yields by driving condensation to completion .

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl) or bases (e.g., piperidine) accelerates imine formation in styryl derivatives .

- Temperature Control : Prolonged reflux (e.g., 35–43 hours) ensures complete cyclization, as seen in compounds with bulky substituents .

Q. What strategies are used to establish structure-activity relationships (SAR) for anticancer quinazolinone-acetamides?

- Methodology :

- Substituent Variation : Electron-withdrawing groups (e.g., -Br, -NO) at the styryl position enhance cytotoxicity by increasing electrophilicity and DNA intercalation potential .

- Pharmacophore Hybridization : Merging quinazolinone with thioalkylamide or pyrimidine fragments improves selectivity, as shown in hybrid compounds with dual COX-2/5-LOX inhibition .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, validated via in vitro kinase assays .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments across multiple cell lines (e.g., MCF-7 vs. HeLa) to account for tissue-specific responses .

- Purity Verification : Re-test compounds after HPLC purification to exclude impurities (e.g., residual solvents) as confounding factors .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 2-phenylquinazolin-4-ones) to identify trends in substituent effects .

Q. What computational approaches elucidate the mechanism of enzyme inhibition by quinazolinone derivatives?

- Methodology :

- Molecular Dynamics (MD) Simulations : Track interactions between derivatives and enzyme active sites (e.g., Mycobacterium tuberculosis InhA) over 100-ns trajectories to identify stable binding conformers .

- Quantum Mechanical Calculations : DFT analysis of electron density maps reveals nucleophilic/electrophilic regions influencing inhibitory potency .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.